molecular formula C11H11N3O2 B1379861 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol CAS No. 1491291-23-6

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Cat. No. B1379861
M. Wt: 217.22 g/mol
InChI Key: AAGXEMDKRQTBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, also known as 4-AMPP, is a chemical compound belonging to the class of pyridazinone derivatives. It is a colorless, crystalline solid that has been used in various scientific research applications. 4-AMPP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 4-AMPP has been shown to have potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

  • Antioxidant and Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and their antioxidant and anticancer activities were tested .
    • Method : The compounds were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data. The antioxidant activity was screened by DPPH radical scavenging method .
    • Results : The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested to be ca. 1.4 times higher than that of a well-known antioxidant ascorbic acid .
  • Pharmacological Properties of Polysubstituted 2-amino-4H-pyran-3-carbonitrile Derivatives

    • Field : Pharmacology
    • Application : Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are important heterocyclic compounds with a wide range of interesting biological activities .
    • Method : Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described .
    • Results : The synthetic methods for these compounds are classified based on the type of catalyst in the pertinent reactions .
  • Influence of 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine on the Inflammatory Response

    • Field : Immunology
    • Application : The influence of 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, a canonical Wnt/β-catenin pathway activator, on the inflammatory response of TLR-engaged innate cells was studied .
    • Method : The study was conducted in vitro using primary human monocytes .
    • Results : The specific results of this study are not provided in the source .
  • Synthesis of Aromatic N-Heterocycle Derived from Biomass

    • Field : Polymer Science
    • Application : A pyridazine-based compound, 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one (GSPZ), was synthesized and used as a polymer feedstock .
    • Method : GSPZ was synthesized by the Friedel-Crafts reaction of guaiacol and succinic anhydride, both of which can be derived from biomass .
    • Results : The resulting epoxy resin precursor, GSPZ-EP, showed higher glass transition temperature and increased char yield, storage modulus, and Young’s modulus when compared with a standard petroleum-based bisphenol A epoxy resin .
  • Biologically Active Pyridazines and Pyridazinone Derivatives

    • Field : Bioorganic Chemistry
    • Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
    • Method : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
    • Results : Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
  • Use in Perovskite Solar Cells

    • Field : Energy & Environmental Science
    • Application : Organic semiconductors have become essential parts of thin-film electronic devices, particularly as hole transport layers (HTLs) in perovskite solar cells (PSCs) where they represent one of the major bottlenecks to further enhancements in both device stability and efficiency .
    • Method : Small molecule 2,2′,7,7′-tetrakis [ N, N -di (4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) and polymer poly [bis (4-phenyl) (2,4,6-trimethylphenyl)amine] (PTAA) are two of the first successful HTLs used in PSCs .
    • Results : These compounds have remained at the forefront of developing high efficiency devices for almost a decade .
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

    • Field : Organic Chemistry
    • Application : 2,4,6-Tri-substituted-1,3,5-triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .
    • Method : Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
    • Results : The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .

properties

IUPAC Name

5-amino-3-(3-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-3-7(5-8)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGXEMDKRQTBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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